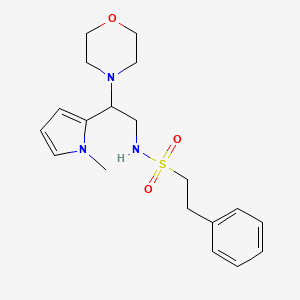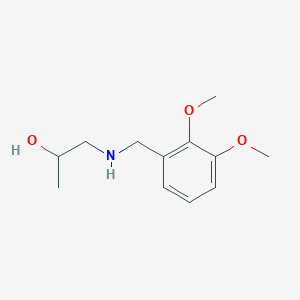
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine is a chemical compound that belongs to the pyridazine family. It has been the subject of scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of new heterocyclic compounds, including pyridazine derivatives, involves multiple steps such as alkylation, closure of the thiophene ring, and condensation processes. These synthetic pathways are crucial for creating various pyridazine-based compounds with potential applications in medicinal and materials chemistry (Artemov et al., 1998).
- Pyridazine-triazole hybrids have been synthesized and evaluated as inhibitors of α-glucosidase, demonstrating significant inhibitory activities. This suggests their potential application in the treatment of diseases like diabetes (Moghimi et al., 2021).
- Studies on the synthesis of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives have shown their effectiveness as anticonvulsants in animal models of epilepsy, highlighting the therapeutic potential of pyridazine derivatives (Hallot et al., 1986).
Biological Activities and Applications
- Pyridazine derivatives have been synthesized and evaluated for antineoplastic activities against leukemia, showing promising results in increasing survival time in tumor-bearing mice (Shyam et al., 1986).
- The antibacterial and antifungal activities of novel thieno[2,3-c]pyridazines have been evaluated, showing potential in the development of new antimicrobial agents (Al-Kamali et al., 2014).
- Pyridazine derivatives have also been studied for their antiviral activity, particularly against hepatitis A virus (HAV), highlighting their potential in antiviral drug development (Flefel et al., 2017).
Material Science and Other Applications
- Pyridazine derivatives have been utilized in material science, such as in the synthesis of heteroaromatic triphenylene analogues with B2N2C2 cores. These compounds show interesting redox behavior and photophysical properties, indicating their potential in material science applications (Jaska et al., 2006).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c18-14-5-3-13(4-6-14)16-9-10-17(20-19-16)24-11-12-1-7-15(8-2-12)21(22)23/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPUWDZCWFWEPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-((4-nitrobenzyl)thio)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)
![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)



![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)
![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)


![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)

